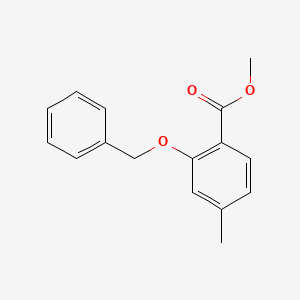

Methyl 2-(benzyloxy)-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4-methyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-8-9-14(16(17)18-2)15(10-12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPPCVPFJVYYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(benzyloxy)-4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a benzyloxy group and a methyl group on the aromatic ring, contributing to its lipophilicity and ability to penetrate biological membranes. The presence of these substituents enhances its interaction with various molecular targets, which is crucial for its bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby modulating their activity. For instance, similar compounds have shown the ability to inhibit protein arginine methyltransferases (PRMTs), which are implicated in various cancers .

- Receptor Modulation : It may interact with receptors that play critical roles in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Studies have demonstrated its potential to induce apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins, which are key regulators of the apoptotic pathway. A notable study found that compounds with similar structures caused significant mitochondrial membrane potential loss in MCF-7 breast cancer cells, indicating pro-apoptotic activity .

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Its structural features allow it to interact with inflammatory mediators, potentially reducing inflammation in various models .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly decreased the Bcl-2/Bax ratio, promoting apoptosis at concentrations as low as 5 µM .

- Enzyme Interaction Studies : Compounds structurally similar to this compound have been shown to inhibit PRMTs effectively, suggesting a pathway for further research into its therapeutic applications against cancers associated with PRMT overexpression .

- Molecular Docking Studies : Computational studies have indicated favorable interactions between this compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-(benzyloxy)-4-methylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been identified in the preparation of salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The compound's structure allows for modifications that lead to the creation of active pharmaceutical ingredients (APIs) with enhanced efficacy and safety profiles.

Case Study: Synthesis of Salmeterol

- Process Overview : The synthesis of salmeterol involves several steps where this compound acts as an intermediary. For instance, it can be brominated to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which is then reacted with other compounds to form salmeterol .

- Yield and Purity : The methods developed for synthesizing salmeterol using this compound have shown high yields and purity, making it commercially viable for pharmaceutical applications .

Organic Chemistry Research

In organic chemistry, this compound is utilized for various synthetic transformations. Its structural features enable chemists to explore reactions such as nucleophilic substitutions and electrophilic additions.

Synthetic Transformations

- Nucleophilic Substitution Reactions : The benzyloxy group can be replaced by various nucleophiles, leading to the formation of new derivatives that may possess unique biological activities.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups on the aromatic ring, which can enhance its pharmacological properties.

Research Applications in Material Science

Beyond pharmaceuticals, this compound has potential applications in material science. Its derivatives can be explored for use in polymer chemistry, particularly in the development of polymeric materials with specific mechanical and thermal properties.

Polymer Chemistry

- Thermal Stability : Compounds derived from this compound may exhibit improved thermal stability, making them suitable for high-performance materials.

- Functional Polymers : By incorporating this compound into polymer backbones, researchers can design materials with tailored functionalities for applications in coatings, adhesives, and composites.

Toxicological Studies

As with any chemical compound intended for use in pharmaceuticals or materials science, understanding the toxicological profile of this compound is essential. Preliminary studies suggest that while it exhibits beneficial pharmacological effects, comprehensive toxicological evaluations are necessary to ensure safety for human use.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate in the synthesis of salmeterol and other APIs |

| Organic Chemistry | Utilized for nucleophilic substitution and electrophilic aromatic substitution reactions |

| Material Science | Potential use in developing thermally stable polymers and functional materials |

| Toxicology | Requires further studies to assess safety and potential side effects |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Methyl 2-(benzyloxy)-4-methylbenzoate and its analogs:

Key Observations:

- Positional Isomerism : The benzyloxy group in the target compound occupies the 2-position, whereas in Methyl 4-benzyloxy-2-hydroxybenzoate , it is at the 4-position. This positional difference significantly impacts reactivity and intermolecular interactions.

- Functional Group Trade-offs : The hydroxyl group in analogs and introduces hydrogen-bonding capability, which is absent in the target compound. This may reduce solubility in polar solvents but enhance thermal stability in the target due to the methyl group’s hydrophobicity.

- Electronic Effects : The electron-donating methyl group at position 4 in the target compound may stabilize the aromatic ring differently compared to the electron-withdrawing acetamido group in .

Notes:

- The target compound’s synthesis likely follows a benzylation protocol similar to , substituting the hydroxyl group at position 2 with benzyloxy.

- In contrast, employs acetylation of an amine group, showcasing divergent strategies for functional group introduction.

Physical and Chemical Properties

Preparation Methods

Benzylation of Hydroxybenzoate Derivatives

The key step in preparing methyl 2-(benzyloxy)-4-methylbenzoate is the selective benzylation of the hydroxy group on methyl 2-hydroxy-4-methylbenzoate or related compounds.

- Starting Material: Methyl 2-hydroxy-4-methylbenzoate or methyl 2,4-dihydroxy-3,6-dimethylbenzoate (for analogs).

- Reagents: Benzyl bromide is commonly used as the benzylating agent.

- Base: Potassium carbonate (K2CO3) is preferred as an inorganic base to deprotonate the hydroxy group, facilitating nucleophilic substitution.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are used to dissolve reactants and promote the reaction.

- Conditions: The reaction is typically conducted under nitrogen atmosphere at temperatures ranging from room temperature to 50-60°C for 9-10 hours.

- Work-up: After reaction completion, the mixture is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, concentrated under reduced pressure, and purified by column chromatography.

| Parameter | Details |

|---|---|

| Starting material | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (500 mg) |

| Benzyl bromide | 3 equivalents (908 µL) |

| Base | Potassium carbonate (1.05 g, 3 eq.) |

| Solvent | Acetone (7 mL) |

| Temperature | 50°C |

| Reaction time | 9 hours |

| Yield | 63% (white solid) |

| Purification | Column chromatography (10% ethyl acetate in hexane) |

| Characterization | 1H NMR, Rf 0.75 |

This method efficiently produces methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate analogs, which are structurally related to this compound.

Esterification and Methylation Steps

In cases where the starting material is a hydroxybenzoic acid, esterification to the methyl ester is required before benzylation.

- Methylation: Methyl iodide can be used to methylate hydroxy groups on benzoate derivatives in the presence of K2CO3 in DMF at 50°C for 10 hours.

- Ester Hydrolysis: Hydrolysis of methyl esters to carboxylic acids can be performed using aqueous potassium hydroxide (KOH) in methanol under reflux for 24 hours, followed by acidification and extraction to isolate the acid form.

Purification and Drying Techniques

Purification methods include:

- Column Chromatography: Widely used for isolating pure benzylated esters.

- Precipitation: Crude oils are suspended in non-polar solvents like petrol ether, ultrasonicated, and precipitated at low temperatures.

- Drying: Final products are dried under vacuum or in fluid bed dryers to achieve desired moisture content.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzylation | Benzyl bromide, K2CO3 | Acetone, DMF | 50-60°C | 9-10 hours | 60-70 | Under N2 atmosphere, stirring |

| Methylation | Methyl iodide, K2CO3 | DMF | 50°C | 10 hours | ~88 | For methylation of hydroxy groups |

| Hydrolysis (Ester to Acid) | KOH (aq), reflux | MeOH | Reflux | 24 hours | 53-95 | Acidify post-reaction, extract product |

| Bromination (related intermediate) | Brominating agent, acid catalyst | Polar solvents | ~60°C | Variable | - | Followed by isolation and drying |

| Purification | Column chromatography, precipitation | Hexane/EtOAc | Room temp | - | - | Ultrasonication aids purification |

Research Findings and Observations

- Benzylation using benzyl bromide and potassium carbonate in acetone or DMF is a robust and reproducible method yielding moderate to good yields of this compound derivatives.

- The reaction conditions are mild, and the use of polar aprotic solvents enhances nucleophilicity of the phenolate ion.

- Purification by chromatography and precipitation ensures high purity essential for further synthetic applications.

- Related processes involving bromination and reduction steps are part of complex synthetic routes where this compound serves as an intermediate or precursor.

- The choice of base and solvent critically affects the reaction efficiency and product quality.

- Drying techniques such as vacuum drying are essential to remove residual moisture and solvents, ensuring stability of the compound.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(benzyloxy)-4-methylbenzoate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves esterification of 2-(benzyloxy)-4-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include:

- Protection/Deprotection Strategies : Benzyloxy groups are introduced via benzylation of phenolic intermediates using benzyl bromide and a base (e.g., K₂CO₃) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .

Optimization Tips :- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts for greener synthesis.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain 60–80°C to avoid side reactions like over-esterification.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- X-Ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., benzyloxy vs. methyl groups) .

- IR Spectroscopy : Ester carbonyl stretch at ~1700 cm⁻¹ and benzyl ether C-O at ~1250 cm⁻¹ .

Basic: How does the presence of benzyloxy and methyl groups influence the compound’s stability under different storage conditions?

Methodological Answer:

- Hydrolytic Stability : The benzyloxy group is more hydrolytically stable than methoxy due to steric hindrance. However, prolonged exposure to moisture may cleave the ester group .

- Oxidative Degradation : The methyl group at position 4 stabilizes the ring but may undergo slow oxidation under strong oxidizing agents.

Storage Recommendations :

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

- Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., unreacted starting materials) .

- Dynamic NMR Studies : Identify rotational barriers or conformational isomers causing peak splitting .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Isotopic Labeling : Use deuterated analogs to assign ambiguous signals .

Advanced: What strategies are effective in designing bioactivity studies for this compound, considering its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare with analogs like Methyl 4-(benzyloxy)-3-methoxybenzoate to assess how substituents affect bioactivity .

- Targeted Assays :

- Molecular Docking : Predict binding modes to receptors (e.g., using AutoDock Vina) .

Advanced: How can researchers optimize purification methods to address by-products in the synthesis?

Methodological Answer:

- Chromatographic Techniques :

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- By-Product Analysis :

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Predict sites for electrophilic substitution (e.g., nitration at position 5 due to electron-donating groups) .

- Transition State Analysis : Model SN2 pathways for benzyloxy group replacement using software like Gaussian .

- Solvent Effects : Use COSMO-RS to simulate reaction outcomes in different solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.